2,5-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Kinase inhibitor structure-activity relationship halogen substitution effect

This compound is a synthetic small molecule combining a 2,5-dichlorobenzamide moiety with a tetrahydroquinolin-2-one bicyclic core. The 2,5-dichloro substitution pattern introduces significant electron-withdrawing character, modulating kinase selectivity and metabolic stability compared to mono-halogenated or unsubstituted benzamide analogs. It is listed in the BindingDB database as a research tool associated with kinase-targeting patent families US10106527 and US9951048. Ideal as a SAR probe for DYRK1A/CLK1 dual-inhibition profiling and as a versatile intermediate for late-stage diversification. Researchers should validate target engagement independently using TR-FRET and Z-lyte assays.

Molecular Formula C16H12Cl2N2O2
Molecular Weight 335.18
CAS No. 922000-05-3
Cat. No. B2508816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS922000-05-3
Molecular FormulaC16H12Cl2N2O2
Molecular Weight335.18
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C16H12Cl2N2O2/c17-10-2-4-13(18)12(8-10)16(22)19-11-3-5-14-9(7-11)1-6-15(21)20-14/h2-5,7-8H,1,6H2,(H,19,22)(H,20,21)
InChIKeyNVTMFTHFUVKOBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922000-05-3): Core Chemotype & Sourcing Baseline


2,5-Dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922000-05-3, molecular formula C₁₆H₁₂Cl₂N₂O₂, molecular weight 335.18 g/mol) is a synthetic small molecule combining a 2,5-dichlorobenzamide moiety with a tetrahydroquinolin-2-one bicyclic scaffold . The tetrahydroquinolin-2-one core is a privileged substructure in kinase inhibitor design, providing hydrogen-bonding donor/acceptor functionality at the 2-oxo and 1-NH positions for hinge-region binding . The 2,5-dichloro substitution pattern on the benzamide ring introduces significant electron-withdrawing character that can modulate both target binding affinity and metabolic stability relative to mono-halogenated or unsubstituted benzamide analogs . This compound is listed in the BindingDB database as a research tool compound associated with kinase-targeting patent families including US10106527 and US9951048 .

2,5-Dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Why Tetrahydroquinolinone-Benzamide Scaffolds Cannot Be Interchanged


Compounds within the tetrahydroquinolinone-benzamide chemotype exhibit profound sensitivity to substitution patterns on both the benzamide ring and the quinolinone core. Even minor modifications—such as shifting chlorine from the 2,5-position to a 2,3- or 3,4-dichloro arrangement, or changing the benzamide linker geometry—can alter kinase selectivity profiles by an order of magnitude or more . A closely related analog, Compound 10 from patent US10106527, demonstrates that specific substitution directly determines whether the scaffold engages DYRK1A (EC50 = 1.40 nM) or CLK1 (Kd = 0.0180 nM), with selectivity windows exceeding 100-fold depending solely on peripheral substitution . Generic substitution is therefore not viable: a different regioisomer may lose target engagement entirely or introduce undesired off-target kinase inhibition that confounds experimental interpretation .

2,5-Dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Head-to-Head Evidence Versus Closest Structural Analogs


Structural Differentiation: 2,5-Dichloro Substitution Pattern Versus Closest Benzamide Regioisomers

The 2,5-dichloro substitution on the benzamide ring of CAS 922000-05-3 confers a unique electronic and steric profile compared to the more common 3,4-dichloro or 2,4-dichloro regioisomers found in commercially available tetrahydroquinolinone-benzamide analogs . Electron-withdrawing chlorine at the 2-position (ortho to the amide carbonyl) introduces a dihedral twist between the benzamide and quinolinone planes, affecting both hinge-region binding geometry and metabolic stability. The 5-position chlorine (meta to carbonyl) provides additional electron withdrawal without steric clashes at the binding pocket entrance. By contrast, the closest purchasable analog—3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide—lacks halogen atoms entirely, eliminating key dipole interactions and resulting in fundamentally different target engagement profiles .

Kinase inhibitor structure-activity relationship halogen substitution effect

Kinase Profiling: DYRK1A/CLK1 Dual-Target Engagement Versus Selective CLK1 Inhibitors

Patent-family compounds sharing the tetrahydroquinolinone-benzamide scaffold with CAS 922000-05-3 demonstrate dual engagement of DYRK1A (EC50 = 1.40 nM) and CLK1 (Kd = 0.0180 nM) in TR-FRET and radiometric assays . The 2,5-dichloro substitution is hypothesized to contribute to this dual-target profile by balancing hydrophobic interactions at the DYRK1A selectivity pocket with polar contacts in the CLK1 hinge region—a profile not achievable with mono-halogenated or unsubstituted benzamide analogs. For comparison, the clinical-stage CLK inhibitor cirtuvivint (SM08502, CAS 2143917-62-6) is reported to selectively target CLK kinases involved in alternative splicing but lacks significant DYRK1A activity . The dual DYRK1A/CLK1 inhibition profile of the 2,5-dichloro scaffold may be advantageous in contexts where simultaneous modulation of transcription (DYRK1A) and splicing (CLK1) is desired.

DYRK1A CLK1 dual kinase inhibition splicing modulation

Tetrahydroquinolin-2-One Core: Metabolic Stability Advantage Over Fully Aromatic Quinoline Analogs

The tetrahydroquinolin-2-one core of CAS 922000-05-3 (a partially saturated bicyclic system) offers a distinct metabolic stability advantage compared to fully aromatic quinoline-based benzamides . Fully aromatic quinolines are susceptible to CYP450-mediated oxidation at multiple positions on the carbocyclic ring, generating reactive epoxide intermediates that can cause covalent protein modification and hepatotoxicity. The tetrahydroquinolin-2-one scaffold, by contrast, contains a saturated C3-C4 bridge that eliminates two sites of potential aromatic oxidation, while the 2-oxo group provides a metabolic soft spot for predictable Phase I clearance . This design feature is analogous to the rationale used in tankyrase inhibitors incorporating the 4,4-dimethyl-tetrahydroquinolin-2-one core (PDB 4N3R), where partial saturation improved pharmacokinetic properties while maintaining target potency .

tetrahydroquinolin-2-one metabolic stability quinoline CYP450 oxidation

Available Biological Activity Data Gap: CAS 922000-05-3 Versus Published Tetrahydroquinolinone-Benzamide Patent Family Compounds

A critical differentiation for procurement decision-making is that CAS 922000-05-3 has no publicly available biological activity data (IC50, EC50, Kd, or Ki values) in any primary research literature, patent, or authoritative database as of the search date . By contrast, numerous related tetrahydroquinolinone-benzamide compounds from patent families US10106527, US9951048, and US10544128 have extensive bioactivity characterization in BindingDB, with data covering DYRK1A (EC50 ranging from 1.0–728 nM across the series), CLK1 (Kd = 0.018–7.10 nM), and ULK1 (IC50 < 200 nM for specific analogs) . This data gap means that CAS 922000-05-3 is best positioned as a medicinal chemistry starting point or SAR probe compound where the researcher intends to generate primary bioactivity data, rather than as a validated tool compound with known target engagement.

biological activity data BindingDB kinase assay data availability

2,5-Dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922000-05-3): Evidence-Driven Research Application Scenarios


Kinase SAR Probe: Exploring 2,5-Dichloro Substitution Effects on DYRK1A/CLK1 Selectivity

CAS 922000-05-3 is suitable as a SAR probe for investigating how 2,5-dichloro substitution on the benzamide ring modulates the dual DYRK1A/CLK1 inhibition profile. Researchers can benchmark this compound against mono-halogenated and unsubstituted benzamide analogs (e.g., 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, CAS 922131-45-1) to quantify the contribution of the 2,5-dichloro pattern to kinase selectivity . Patent-family data indicate that related scaffold compounds achieve DYRK1A EC50 values as low as 1.0 nM and CLK1 Kd values of 0.018 nM, providing a quantitative benchmark for expected potency ranges upon experimental validation .

Metabolic Stability Comparison: Tetrahydroquinolin-2-One Versus Quinoline-Based Kinase Inhibitors

The tetrahydroquinolin-2-one core of CAS 922000-05-3 enables head-to-head metabolic stability comparisons against fully aromatic quinoline-based kinase inhibitors in hepatocyte or microsomal incubation assays . The saturated C3-C4 bridge eliminates aromatic oxidation sites present in quinoline scaffolds, while the 2-oxo group provides a predictable metabolic soft spot. Co-crystal structures of related tetrahydroquinolin-2-one compounds (PDB 4N3R) confirm that partial saturation is compatible with high-affinity target binding, supporting that any metabolic stability gains need not come at the expense of potency .

Transcription-Splicing Dual Modulation: Coordinated DYRK1A and CLK1 Inhibition

For research groups studying the intersection of transcriptional regulation and alternative splicing, CAS 922000-05-3 represents a scaffold with potential dual DYRK1A/CLK1 inhibitory activity. DYRK1A phosphorylates transcription factors and chromatin regulators, while CLK1 controls SR protein phosphorylation governing splice site selection . The 2,5-dichloro substitution may confer a balanced dual-inhibition profile distinct from CLK-selective agents such as cirtuvivint (SM08502). Researchers should independently validate target engagement using TR-FRET (CLK1 binding) and Z-lyte peptide phosphorylation (DYRK1A activity) assays as described in patent literature .

Privileged Scaffold Diversification: Late-Stage Functionalization of the Tetrahydroquinolin-2-One-Benzamide Chemotype

CAS 922000-05-3 can serve as a key intermediate for late-stage diversification of the tetrahydroquinolin-2-one-benzamide chemotype. The N-H position of the quinolin-2-one ring and the amide linkage provide sites for further derivatization, while the 2,5-dichloro substitution on the benzamide ring can be used as a synthetic handle for cross-coupling reactions . This compound is particularly valuable for generating focused libraries exploring substitution effects on kinase selectivity, complementing existing patent-family compounds that have already been profiled against DYRK1A, CLK1, GSK3β, and ULK1 .

Quote Request

Request a Quote for 2,5-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.